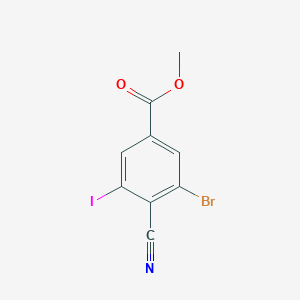

Methyl 3-bromo-4-cyano-5-iodobenzoate

Description

Methyl 3-bromo-4-cyano-5-iodobenzoate is a substituted benzoate ester featuring bromine, cyano, and iodine substituents on the aromatic ring. This compound is of significant interest in organic synthesis due to its multifunctional reactivity, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The presence of halogens (Br, I) and a cyano group imparts distinct electronic and steric properties, influencing its solubility, stability, and reactivity compared to simpler benzoate derivatives .

Properties

CAS No. |

1805419-51-5 |

|---|---|

Molecular Formula |

C9H5BrINO2 |

Molecular Weight |

365.95 g/mol |

IUPAC Name |

methyl 3-bromo-4-cyano-5-iodobenzoate |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |

InChI Key |

KXJOGTZPCUSJRH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C(=C1)I)C#N)Br |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-hydroxy-5-iodobenzoate (CAS: 597562-25-9)

This compound, described in , shares the methyl benzoate backbone and iodine substituent but differs in the other functional groups (amino and hydroxyl vs. bromo and cyano). Key distinctions include:

- Reactivity: The amino and hydroxyl groups in the latter compound enable nucleophilic reactions (e.g., acylation, alkylation), whereas the bromo and cyano groups in Methyl 3-bromo-4-cyano-5-iodobenzoate favor electrophilic substitutions or transition-metal-catalyzed couplings (e.g., Suzuki or Ullmann reactions).

- Solubility: The polar hydroxyl and amino groups enhance solubility in polar solvents (e.g., water or ethanol), whereas the bromo and cyano substituents reduce polarity, favoring solubility in dichloromethane or THF .

Methyl Esters with Halogen Substituents

Comparatively:

- Boiling/Melting Points: Heavier halogens (Br, I) increase molecular weight and likely elevate melting points compared to non-halogenated analogs. For instance, methyl salicylate (, Table 3) melts at −8°C, while this compound is expected to have a higher melting point due to halogen-induced lattice stabilization.

- Stability : Iodine’s larger atomic radius may reduce thermal stability compared to brominated analogs due to weaker C–I bonds .

Methyl Esters in Natural Products

lists methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester and communic acid derivatives. These lack halogen or cyano groups but share ester functionality. Key differences:

- Synthetic Utility: Natural methyl esters are typically derived from terpenoids and lack the halogen/cyano reactivity required for synthetic modifications.

- Biological Activity: Natural esters often exhibit antimicrobial or anti-inflammatory properties, while halogenated benzoates like this compound are tailored for targeted reactivity in drug synthesis .

Research Findings and Challenges

- Synthetic Pathways: outlines procedures for triazine-linked benzoates, suggesting analogous methods (e.g., halogenation/cyanation of methyl benzoate precursors) could apply to this compound .

- Analytical Limitations: No direct chromatographic or spectroscopic data for the target compound exists in the provided evidence, unlike natural esters in or simpler analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.